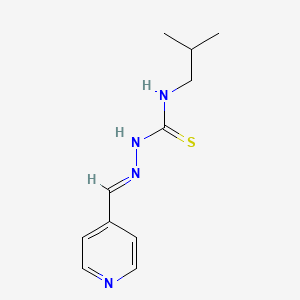
Isonicotinaldehyde N-isobutylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
作用機序
The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Picolinaldehyde: A related compound with a similar pyridine ring structure.
Nicotinaldehyde: Another pyridine derivative with comparable reactivity.
Isonicotinaldehyde: The parent compound from which Isonicotinaldehyde N-isobutylthiosemicarbazone is derived.
Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .
特性
CAS番号 |
6622-82-8 |
|---|---|
分子式 |
C11H16N4S |
分子量 |
236.34 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+ |
InChIキー |
GWYHBBSOKQEKRU-RIYZIHGNSA-N |
異性体SMILES |
CC(C)CNC(=S)N/N=C/C1=CC=NC=C1 |
正規SMILES |
CC(C)CNC(=S)NN=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


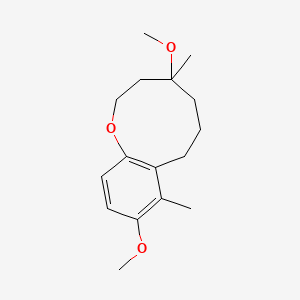
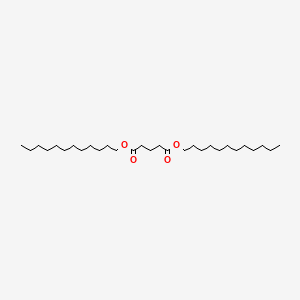
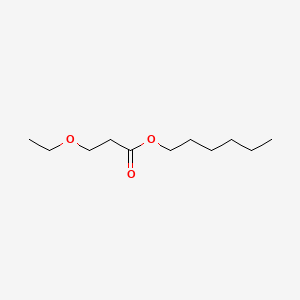
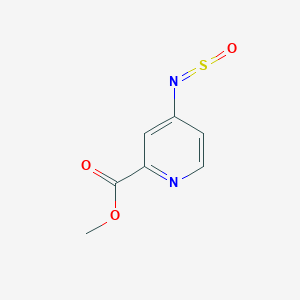
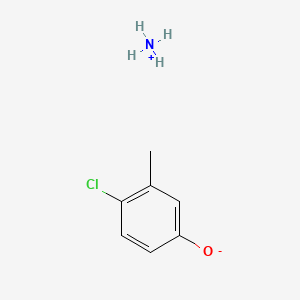
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
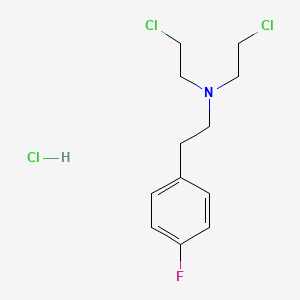
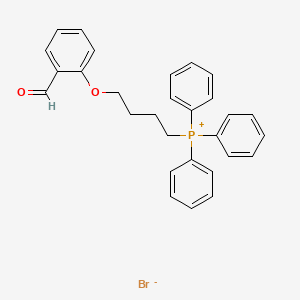
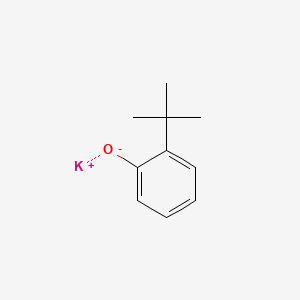


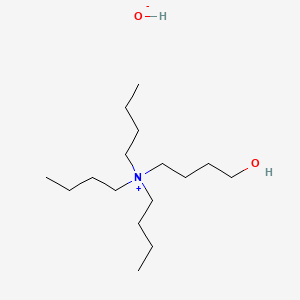

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
